molecular formula C26H27ClN2 B1239480 Clocinizine CAS No. 298-55-5

Clocinizine

Cat. No.: B1239480
CAS No.: 298-55-5
M. Wt: 403.0 g/mol
InChI Key: ZSQANMZWGKYDER-UHFFFAOYSA-N
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Description

Clocinizine is a first-generation antihistamine belonging to the diphenylmethylpiperazine class. It is primarily used to alleviate symptoms of allergies by blocking histamine receptors. This compound is marketed in Spain in combination with phenylpropanolamine under the brand name Senioral .

Mechanism of Action

Target of Action

Clocinizine, also known as Chlorcinnarizine, is a first-generation antihistamine . Its primary targets are histamine receptors , particularly the H1 receptors . These receptors play a crucial role in allergic reactions, causing symptoms such as inflammation, itching, and vasodilation .

Mode of Action

This compound acts as an antagonist at the H1 histamine receptors . By binding to these receptors, it prevents histamine, an endogenous agonist, from exerting its effects . This action results in the alleviation of allergy symptoms .

Biochemical Pathways

It is known that the drug is involved in theH1-antihistamine action pathway . By blocking the H1 receptors, this compound disrupts the normal signaling pathways of histamine, thereby mitigating the physiological effects of allergic reactions .

Pharmacokinetics

Like many other first-generation antihistamines, it is likely to have good oral bioavailability . The different substitutions on the lipophilic or hydrophilic parts of the molecule can modify the pharmacologic profile as well as the pharmacokinetics of the compounds .

Result of Action

The primary result of this compound’s action is the reduction of allergy symptoms . By blocking the H1 receptors, it prevents histamine from causing inflammation, itching, and vasodilation . This leads to relief from symptoms such as sneezing, runny nose, itchy or watery eyes, and itching of the nose or throat commonly associated with allergies .

Action Environment

It is known that environmental factors can influence the epigenetics of a cell, potentially affecting how drugs like this compound are metabolized and exert their effects

Biochemical Analysis

Biochemical Properties

Clocinizine plays a significant role in biochemical reactions by acting as an antagonist to histamine H1 receptors. It interacts with various enzymes, proteins, and other biomolecules involved in allergic responses. This compound binds to the H1 receptor, preventing histamine from exerting its effects, which include vasodilation, increased capillary permeability, and smooth muscle contraction . This interaction helps alleviate symptoms of allergic reactions such as itching, swelling, and redness.

Cellular Effects

This compound affects various cell types and cellular processes by inhibiting the action of histamine. It influences cell function by blocking histamine-induced signaling pathways, which can lead to reduced inflammation and allergic responses. This compound also impacts gene expression by modulating the activity of transcription factors involved in inflammatory responses . Additionally, it affects cellular metabolism by altering the production of inflammatory mediators.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the histamine H1 receptor, which is a G protein-coupled receptor. By occupying the receptor’s binding site, this compound prevents histamine from activating the receptor, thereby inhibiting downstream signaling pathways. This inhibition results in decreased production of inflammatory mediators such as prostaglandins and leukotrienes . This compound also exhibits enzyme inhibition properties, further contributing to its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to reduced efficacy. Long-term studies have shown that this compound can maintain its anti-allergic effects over extended periods, although its potency may decrease with prolonged exposure . In vitro and in vivo studies have demonstrated that this compound can have lasting effects on cellular function, including sustained inhibition of histamine-induced responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces allergic symptoms without causing significant adverse effects. At higher doses, it can lead to toxicity and adverse effects such as sedation and hypotension . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired anti-allergic effects, while doses above this threshold can result in toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to its antihistamine action. It is metabolized primarily in the liver, where it undergoes biotransformation by enzymes such as cytochrome P450 . The metabolites of this compound are then excreted through the kidneys. The compound’s metabolism can affect its efficacy and duration of action, as well as its potential for drug interactions.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes and bind to intracellular proteins, affecting its localization and accumulation . Transporters and binding proteins play a role in the distribution of this compound, influencing its bioavailability and therapeutic effects. The compound’s distribution can also be affected by factors such as tissue perfusion and binding affinity.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific compartments or organelles within cells, such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications can direct this compound to these compartments, affecting its activity and function. The subcellular localization of this compound can impact its efficacy and potential for side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Clocinizine involves several key steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-4-(3-phenylprop-2-enyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN2/c27-25-15-13-24(14-16-25)26(23-11-5-2-6-12-23)29-20-18-28(19-21-29)17-7-10-22-8-3-1-4-9-22/h1-16,26H,17-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQANMZWGKYDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027146
Record name 1-(p-Chloro-alpha-phenylbenzyl)-4-cinnamylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298-55-5
Record name Clocinizine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=298-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(p-Chloro-alpha-phenylbenzyl)-4-cinnamylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What analytical methods are commonly used to determine the concentration of clocinizine in pharmaceutical preparations?

A1: High-performance liquid chromatography (HPLC) is a widely employed technique for quantifying this compound in pharmaceutical formulations. A common approach utilizes reversed-phase ion-pair HPLC, achieving separation on a Lichrosorb RP-18 column. [] This method requires minimal sample preparation, involving only dilution with the mobile phase. Detection is typically carried out at wavelengths of 220 nm and 254 nm. [] Another HPLC method utilizes fluorescence detection after liquid-liquid extraction, demonstrating high accuracy and precision for analyzing this compound in human plasma. []

Q2: How does the structure of this compound relate to its antihistamine activity?

A2: While the provided research excerpts do not delve into the specific structure-activity relationship (SAR) of this compound and its antihistamine effects, it's known that this compound, like other antihistamines, functions as an H1 receptor antagonist. These antagonists compete with histamine for binding to the H1 receptor, thereby blocking the downstream effects of histamine. []

Q3: Are there efficient synthetic routes available for the production of this compound?

A3: Yes, research indicates the existence of efficient synthetic pathways for this compound. Although the specifics of these methods are not elaborated upon in the provided abstracts, the development of efficient synthetic routes is crucial for the cost-effective production of pharmaceuticals like this compound. [, ]

Q4: Has this compound been investigated in combination with other active substances in pharmaceutical preparations?

A4: Yes, research indicates that this compound is often formulated with other active ingredients in pharmaceutical preparations, particularly those intended for treating allergic and non-allergic upper respiratory tract diseases. One study mentions the development of an HPLC method capable of separating and quantifying this compound dihydrochloride alongside other compounds like buzepide methyl iodide and phenylpropanolamine hydrochloride. [] This suggests the potential use of this compound in multi-drug formulations targeting specific symptom profiles.

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